molecular formula C4H3N5O2 B13739711 Furazano[3,4-b]pyrazin-5-ol, 6-amino-

Furazano[3,4-b]pyrazin-5-ol, 6-amino-

Cat. No.: B13739711
M. Wt: 153.10 g/mol
InChI Key: BYJOGNRQRPUFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furazano[3,4-b]pyrazin-5-ol, 6-amino- is a chemical compound based on the furazano[3,4-b]pyrazine heterocyclic scaffold, a structure of significant interest in specialized chemical research. The core furazano[3,4-b]pyrazine structure is known to be a key intermediate in synthetic chemistry. Scientific literature indicates that 5,6-dihydroxyfurazano[3,4-b]pyrazine and 5,6-diaminofurazano[3,4-b]pyrazine are primary precursors for synthesizing a wide range of derivatives . These derivatives are explored for various applications, including the development of high-performance materials and compounds with biological activity . For instance, modified furazano[3,4-b]pyrazines have been investigated as mitochondrial uncouplers for potential research in metabolic diseases and as agents with antineoplastic properties in preclinical models . The properties of the final molecule are highly dependent on the specific substituents introduced at the 5 and 6 positions of the central ring system . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H3N5O2

Molecular Weight

153.10 g/mol

IUPAC Name

6-amino-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C4H3N5O2/c5-1-4(10)7-3-2(6-1)8-11-9-3/h(H2,5,6,8)(H,7,9,10)

InChI Key

BYJOGNRQRPUFML-UHFFFAOYSA-N

Canonical SMILES

C1(=NC2=NON=C2NC1=O)N

Origin of Product

United States

Preparation Methods

Procedure Outline:

  • Starting Material: 5,6-dichloro-oxadiazolo[3,4-b]pyrazine
  • Step 1: Substitution of one chlorine atom by a primary or secondary amine (alkyl or aryl amines) in a one-pot reaction.
  • Step 2: Hydroxylation of the adjacent position using aqueous potassium hydroxide.
  • Step 3: Acid quenching with dilute hydrochloric acid to yield the neutral 6-amino-5-hydroxy derivative.

This method was demonstrated in the synthesis of 6-aminooxadiazolo[3,4-b]pyrazin-5-ol derivatives, which are closely related to furazano[3,4-b]pyrazin-5-ol, 6-amino- compounds. The one-pot amination and hydroxylation provide an efficient route with good overall yields and purity.

Preparation via Tetraethyl Ammonium Salt Intermediates

Another synthetic approach involves the formation of tetraethyl ammonium salts of triazole-furazano-pyrazine oxides, which are then converted into the target amino-hydroxy derivatives.

Key Steps:

  • Step 1: Reaction of 1,2,3-triazole[4,5-e]furazano[3,4-b]pyrazine-6-oxide with tetraethyl azanol in methanol under ice-water bath conditions to form the tetraethyl ammonium salt.
  • Step 2: Stirring the ammonium salt with 2,4,6-trimethylbenzenesulfonyl azanol in anhydrous acetonitrile at room temperature to yield 4-amino-1,2,3-triazole[4,5-e]furazano[3,4-b]pyrazine-6-oxide.
  • Purification: Filtration, washing, and drying to isolate the product.

Reaction Conditions and Yields:

Step Reagents & Conditions Yield Notes
1 1,2,3-triazole derivative + tetraethyl azanol (25% methanol solution), 0°C to 25°C, 1 hour 95.2% Formation of tetraethyl ammonium salt
2 Ammonium salt + 2,4,6-trimethylbenzenesulfonyl azanol in anhydrous acetonitrile, 20-25°C, 4-10 hours 77.3% Formation of 4-amino derivative

Structural confirmation was performed using ^1H NMR, ^13C NMR, and elemental analysis, confirming the integrity of the furazano-pyrazine core and the amino substitution.

Functionalization via Piperidine or Piperazine Substitution

In medicinal chemistry contexts, furazano[3,4-b]pyrazin-5-ol, 6-amino- derivatives have been synthesized by nucleophilic substitution of chlorinated furazano-pyrazine intermediates with piperidine or piperazine derivatives.

Typical Synthetic Route:

  • Reaction of 5,6-dichloro-oxadiazolo[3,4-b]pyrazine with piperidine or piperazine derivatives in dry dichloromethane.
  • Use of anhydrous triethylamine as a base.
  • Stirring at 40°C for approximately 2 hours.
  • Workup by washing with water, drying over magnesium sulfate, and purification by reverse-phase chromatography.

This method yields various substituted furazano[3,4-b]pyrazin-5-ol, 6-amino- analogs with moderate yields (e.g., 10% to 70% depending on substituents) and high purity, suitable for biological evaluation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Application/Notes
Halogenated Intermediate Substitution 5,6-dichloro-oxadiazolo[3,4-b]pyrazine Amines, KOH, HCl One-pot amination & hydroxylation Good Efficient for various derivatives
Tetraethyl Ammonium Salt Route 1,2,3-triazole[4,5-e]furazano[3,4-b]pyrazine-6-oxide Tetraethyl azanol, 2,4,6-trimethylbenzenesulfonyl azanol 0-25°C, 4-10 h 77-95% Energetic material synthesis
Piperidine/Piperazine Substitution 5,6-dichloro-oxadiazolo[3,4-b]pyrazine Piperidine/piperazine, triethylamine 40°C, 2 h 10-70% Medicinal chemistry derivatives

Scientific Research Applications

Mitochondrial Uncouplers and Nonalcoholic Steatohepatitis (NASH)

Recent studies have identified derivatives of Furazano[3,4-b]pyrazin-5-ol as promising mitochondrial uncouplers. These compounds have shown potential in treating nonalcoholic steatohepatitis (NASH), a condition characterized by liver inflammation and fat accumulation.

  • Mechanism of Action : The compounds act by increasing the oxygen consumption rate (OCR) in cells, which enhances cellular metabolism. This effect is particularly evident in L6 myoblast cells where specific derivatives demonstrated an EC50 of 4.3 μM, indicating their potency as metabolic enhancers .
  • Case Studies : In a STAM mouse model of NASH, the administration of a specific derivative at a dose of 25 mg/kg/day resulted in significant reductions in liver triglyceride levels and improved liver function markers without affecting body temperature or food intake .

Inhibition of p38 MAP Kinase

Furazano[3,4-b]pyrazin-5-ol derivatives have also been explored as inhibitors of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses.

  • Pharmacological Evaluation : A series of di-substituted analogs were synthesized and evaluated for their ability to inhibit IL-1β secretion in human monocyte-derived macrophages. The results demonstrated that these compounds are potent allosteric modulators of the p38 MAP kinase A-loop regulatory site, showcasing their potential as anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the furazano[3,4-b]pyrazine scaffold could enhance inhibitory activity, leading to the identification of high-affinity inhibitors with significant therapeutic potential against inflammatory diseases .

Synthesis and Characterization

The synthesis of Furazano[3,4-b]pyrazin-5-ol derivatives involves various chemical reactions that allow for the introduction of different substituents on the pyrazine ring.

Compound Synthesis Method Key Features
6-Amino DerivativeOne-pot reaction with alkyl/aryl amines followed by hydroxylationExhibits mitochondrial uncoupling activity
Di-substituted AnalogNucleophilic aromatic substitution followed by characterizationPotent inhibitor of IL-1β secretion

Mechanism of Action

The mechanism of action of Furazano[3,4-b]pyrazin-5-ol, 6-amino- involves its interaction with molecular targets through its functional groups. The hydroxyl group can act as a proton transporter, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Furazano/Oxadiazolo-Pyrazine Derivatives

Compound Name Substituents Key Properties Biological Activity (EC₅₀/IC₅₀) References
Furazano[3,4-b]pyrazin-5-ol, 6-amino- -OH (C5), -NH₂ (C6) pKa ≈ 7.4, logP ≈ 1.68 Stimulates mitochondrial respiration; anti-obesity potential
BAM15 -N,N-bis(2-fluorophenyl) EC₅₀ = 270 nM (L6 myoblasts), plasma membrane stability Mitochondrial uncoupler; protects against renal ischemia
5,6-di(2-Fluoro-2,2-dinitroethoxy)-furazano[3,4-b]pyrazine -OCH₂(CF(NO₂)₂) (C5, C6) Detonation velocity: 8512 m/s, Decomposition temp. >200°C, IS = 17 J, FS = 252 N High-performance energetic material
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol derivatives Variable aryl/alkyl groups COX-2 inhibition (IC₅₀ = 0.11 μM for compound 4), antimicrobial activity Dual therapeutic applications

Key Observations:

  • Amino and Hydroxyl Groups (target compound): Enhance water solubility and proton transport efficiency but reduce lipophilicity compared to BAM15’s fluorophenyl groups .
  • BAM15 : Superior selectivity and safety profile due to fluorophenyl substituents, which prevent plasma membrane depolarization .
  • Energetic Derivatives (e.g., 5,6-di-FDNEO): High thermal stability and detonation performance (>200°C, D = 8512 m/s) but lack therapeutic utility .

Functional Analogs: Mitochondrial Uncouplers

Compound Name Structure Mechanism Therapeutic Window Toxicity Concerns References
DNP (2,4-Dinitrophenol) Nitrophenol Non-selective protonophore Narrow Hyperthermia, fatal above 20–50 mg/kg
FCCP Carbonyl cyanide derivative Potent protonophore Narrow Plasma membrane depolarization
BAM15 Oxadiazolo-pyrazine Selective mitochondrial uncoupling Wide Minimal off-target effects
Target Compound Furazano-pyrazine pH-dependent proton transport Moderate (preclinical) Under investigation

Key Observations:

  • BAM15 and Target Compound: Improved selectivity via structural optimization (e.g., fluorophenyl or amino/hydroxyl groups) .

Biological Activity

Furazano[3,4-b]pyrazin-5-ol, 6-amino- is a compound that has garnered attention for its biological activity, particularly in the context of mitochondrial uncoupling and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its structure-activity relationships (SAR), efficacy in treating conditions such as nonalcoholic steatohepatitis (NASH), and its antiproliferative effects in cancer research.

Structure-Activity Relationship (SAR)

The biological activity of Furazano[3,4-b]pyrazin-5-ol, 6-amino- is largely influenced by its molecular structure. Research has demonstrated that modifications to the core structure can significantly impact its potency and efficacy. The compound's ability to act as a mitochondrial uncoupler has been a focal point of investigation.

Key Findings:

  • The compound exhibits strong electron-withdrawing properties due to its bicyclic core, which is crucial for its acidity and biological function .
  • A series of derivatives were synthesized to evaluate their effects on mitochondrial respiration. For instance, compound SHS4121705 showed an EC50 of 4.3 μM in L6 myoblast cells, indicating potent uncoupling activity .

Biological Activity in NASH

Furazano[3,4-b]pyrazin-5-ol, 6-amino- has shown promising results in animal models for treating NASH. In a study involving a streptozotocin (STZ)-induced mouse model, administration of the compound resulted in significant improvements in liver health markers.

Research Highlights:

  • Liver Triglyceride Levels: Treatment with SHS4121705 at a dosage of 25 mg/kg/day led to a notable reduction in liver triglycerides.
  • Improvement in Liver Function: The compound also improved alanine aminotransferase (ALT) levels and reduced NAFLD activity scores without affecting body temperature or food intake .

Antiproliferative Effects

In addition to its metabolic benefits, Furazano[3,4-b]pyrazin-5-ol, 6-amino- has been investigated for its anticancer properties. A study highlighted the compound's ability to suppress breast cancer cell growth by targeting mitochondrial functions.

Key Observations:

  • The compound BAM15, a derivative of Furazano[3,4-b]pyrazin-5-ol, was found to selectively reduce bioenergetic coupling in cancer cells, leading to decreased proliferation rates .

Summary of Biological Activities

Activity Findings
Mitochondrial UncouplingEC50 = 4.3 μM in L6 myoblast cells
NASH TreatmentReduced liver triglycerides; improved ALT levels
Anticancer ActivitySuppressed breast cancer cell growth

Case Studies

  • NASH Model Study : In this study, the administration of SHS4121705 demonstrated significant therapeutic potential in alleviating symptoms associated with NASH through mitochondrial uncoupling mechanisms.
  • Breast Cancer Study : The use of BAM15 indicated that targeting mitochondrial pathways could effectively inhibit cancer cell proliferation and offers a novel approach for cancer therapy.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 6-amino-furazano[3,4-b]pyrazine derivatives, and how are their purities validated?

The synthesis of 6-amino-furazano[3,4-b]pyrazine derivatives typically involves nucleophilic substitution reactions. For example, 5,6-dichlorofurazano[3,4-b]pyrazine can react with fluorinated alcohols (e.g., 2-fluoro-2,2-dinitroethanol) under reflux conditions to yield disubstituted derivatives . Purification is achieved via column chromatography (SiO₂), and purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the thermal stability of 6-amino-furazano[3,4-b]pyrazine derivatives assessed, and what experimental parameters are critical?

Thermal stability is evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For energetic derivatives like 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, decomposition temperatures exceeding 200°C are indicative of high thermal stability. Critical parameters include heating rate (e.g., 5°C/min) and inert atmosphere (N₂ or Ar) to prevent oxidation .

Q. What in vitro assays are used to screen the biological activity of 6-amino-furazano[3,4-b]pyrazine derivatives?

Inhibition of interleukin-1β (IL-1β) secretion in human monocyte-derived macrophages is a standard assay for evaluating anti-inflammatory activity. IC₅₀ values are calculated using ELISA, with compounds showing potency in the nanomolar to micromolar range .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent type and position) influence the dual functionality of 6-amino-furazano[3,4-b]pyrazine derivatives in both medicinal and energetic applications?

  • Medicinal Applications : Di-substitution at the 5,6-positions with electron-withdrawing groups (e.g., nitro, fluoro) enhances binding to the A-loop regulatory site of p38 MAP kinase, improving inhibitory activity (IC₅₀ < 1 µM) .
  • Energetic Applications : Fluorodinitroethoxy substituents increase density (1.85 g/cm³) and detonation velocity (8512 m/s), outperforming TNT (32.4 GPa vs. 19.5 GPa) .
    Methodological Insight : Computational tools like Gaussian 09 optimize substituent effects on detonation performance (e.g., Kamlet-Jacobs equations) .

Q. What computational strategies are employed to resolve contradictions in activity data between in vitro and in silico models for this compound class?

  • Molecular Docking : Software like MOE (Molecular Operating Environment) validates binding poses to p38 MAP kinase, identifying key interactions (e.g., hydrogen bonds with Met109, hydrophobic contacts with Leu167) .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity discrepancies caused by solvent effects or protein flexibility .
  • Orthogonal Validation : Cross-referencing kinase inhibition data (e.g., IL-1β IC₅₀) with kinase-wide profiling (e.g., SelectScreen Kinase Profiling) minimizes false positives .

Q. How can synthetic routes be optimized to address low yields in the preparation of 6-amino-furazano[3,4-b]pyrazine-based mitochondrial uncouplers?

  • Catalytic Methods : Palladium-catalyzed C–H functionalization improves regioselectivity during nucleophilic substitution .
  • Solvent Optimization : Acetic acid reflux for cyclization reduces byproduct formation (e.g., in pyrrol-1-ylfurazan synthesis) .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility for scale-up, achieving yields >80% .

Q. What analytical techniques are critical for elucidating the structure-activity relationship (SAR) of mitochondrial uncoupling activity in 6-amino-furazano[3,4-b]pyrazines?

  • Mitochondrial Respiration Assays : Oxygen consumption rate (OCR) measurements using Seahorse XF Analyzers quantify uncoupling efficiency (e.g., EC₅₀ = 270 nM for BAM 15) .
  • Molecular Dynamics (MD) : Simulates protonophoric activity across lipid bilayers, correlating with logP values (optimal range: 2.5–3.5) .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret conflicting data on the sensitivity of 6-amino-furazano[3,4-b]pyrazine derivatives to mechanical stimuli?

  • Impact Sensitivity Testing : Use standardized methods (e.g., BAM drop hammer) to measure initiation energy (IS) and friction sensitivity (FS). For example, IS = 17 J and FS = 252 N indicate moderate sensitivity, comparable to TNT .
  • Crystallographic Analysis : Single-crystal X-ray diffraction identifies polymorphs or defects that alter sensitivity .

Q. What strategies mitigate off-target effects when developing 6-amino-furazano[3,4-b]pyrazine-based kinase inhibitors?

  • Kinome-Wide Profiling : Platforms like Eurofins KinaseProfiler screen >400 kinases to assess selectivity .
  • Proteomic Studies : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies unintended protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.